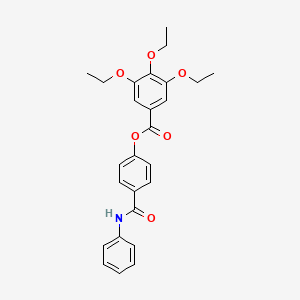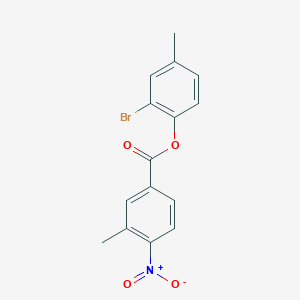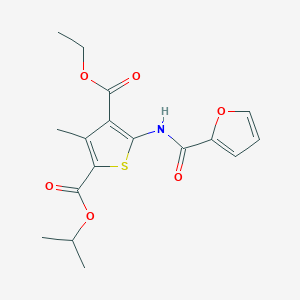![molecular formula C27H24N2O3 B3478690 4-[2-(1-naphthylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3478690.png)
4-[2-(1-naphthylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
4-[2-(1-naphthylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways. However, one limitation is that it may have off-target effects that could potentially interfere with the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of Compound X. One area of focus could be the development of more potent and selective analogs of the compound. Another area of interest could be the investigation of its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential off-target effects.
Applications De Recherche Scientifique
Compound X has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been studied extensively in vitro and in vivo, and has shown significant anti-cancer activity in several cancer cell lines.
Propriétés
IUPAC Name |
4-[2-(naphthalen-1-ylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-26(29-25-12-6-10-21-9-4-5-11-24(21)25)19-32-23-15-13-22(14-16-23)27(31)28-18-17-20-7-2-1-3-8-20/h1-16H,17-19H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRVPEKDNIXYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methoxybenzoate](/img/structure/B3478609.png)
![4-[(benzyloxy)carbonyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B3478613.png)

![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl pivalate](/img/structure/B3478623.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3478631.png)

![4-{[(4-methoxyphenyl)amino]carbonyl}phenyl 4-nitrobenzoate](/img/structure/B3478638.png)

![4-ethyl 2-isopropyl 5-[(4-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3478661.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3478673.png)

![ethyl 4-[({4-[(cyclohexylamino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B3478685.png)
![N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3478709.png)
